N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide
Description
The compound N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide features a thiazolo[3,2-a]pyrimidine core fused with a phenyl group substituted by a cyclopropanecarboxamide moiety. This structure combines a heterocyclic scaffold known for pharmacological relevance with a cyclopropane ring, which is often used to enhance metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-7-15(21)20-14(9-23-17(20)18-10)12-3-2-4-13(8-12)19-16(22)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEBWYLJIIKSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thiouracils. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ...[{{{CITATION{{{_1{Synthesis of some new thiazolo[3,2-a]pyrimidine derivatives and ...](https://link.springer.com/article/10.1007/s00044-015-1481-y).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antibacterial, or antitumor agent. Ongoing research aims to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
The following table summarizes key similarities and differences between the target compound and structurally related molecules:
2.2 Key Findings
Core Heterocycle Influence :
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., target compound, 28a, and compound) are frequently associated with pharmacological properties, such as anti-fibrotic activity or enzyme inhibition . In contrast, pyrrolo-thiazolo-pyrimidine hybrids () exhibit expanded π-systems, which may enhance binding to biological targets but complicate synthesis .
Substituent Effects :
- The cyclopropanecarboxamide group in the target compound and cyprofuram () suggests a role in stabilizing molecular conformation and resisting metabolic degradation, a feature exploited in agrochemicals .
- Benzamide or ester substituents (e.g., 28a, ) alter solubility and bioavailability. For instance, the ethyl ester in ’s compound may improve membrane permeability compared to carboxamides .
Synthetic Approaches :
- Modern methods like HATU-mediated coupling () offer higher yields and purity for amide bond formation compared to traditional reflux-based syntheses () .
- Heterocyclization reactions (e.g., ) require precise control of reagents like phenylisothiocyanate, which can introduce regioselectivity challenges .
Structural and Crystallographic Insights :
- X-ray studies () reveal that thiazolo[3,2-a]pyrimidine derivatives adopt flattened boat conformations with significant puckering (C5 deviation: 0.224 Å). These features may influence binding to planar enzymatic pockets .
- Hydrogen bonding patterns (e.g., C–H···O chains in ) dictate crystal packing and solubility, which are critical for formulation in agrochemical or pharmaceutical products .
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and mechanisms of action.
1. Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 288.33 g/mol |
| Solubility | Soluble in DMSO |
2. Synthesis
The synthesis of this compound typically involves multi-step reactions. The process may include:
- Formation of the Thiazolo[3,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The thiazolo core is then coupled with phenyl and cyclopropanecarboxylic acid derivatives.
- Purification : Final products are purified using crystallization or chromatography techniques.
3.1 Antimicrobial Activity
Recent studies have shown that derivatives of thiazolo[3,2-a]pyrimidine exhibit potent antimicrobial properties. For instance, one study evaluated the compound's activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selectively inhibited |
The compound demonstrated significant inhibition zones against these pathogens, indicating its potential as an antimicrobial agent .
3.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines (e.g., HT29 and DU145) revealed cytotoxic effects characterized by:
- Cell Viability Reduction : Determined using the MTT assay.
- Mechanism of Action : Molecular docking studies indicated strong interactions with key targets involved in cancer proliferation, such as EGFR tyrosine kinase.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Gyrase : The compound binds effectively to DNA gyrase, crucial for bacterial DNA replication.
- Interaction with Cellular Targets : It forms hydrogen bonds and pi-stacking interactions with amino acids at the active sites of target proteins.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells by disrupting cellular homeostasis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of the compound against clinical strains of bacteria. Results indicated that it not only inhibited growth but also showed potential in overcoming resistance mechanisms observed in certain strains.
Case Study 2: Anticancer Potential
In a comparative study with established chemotherapeutics, this compound exhibited comparable or superior efficacy against specific cancer cell lines.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of thiazolopyrimidine derivatives like N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide?
Methodological Answer:
- Reaction Conditions : Use reflux with acetic acid or acetic anhydride as solvents, which promote cyclization and stabilize intermediates. Sodium acetate can act as a mild base to facilitate condensation reactions .
- Precursor Selection : Start with substituted aniline derivatives (e.g., 3-aminophenyl groups) and thiazolopyrimidine precursors. For example, coupling cyclopropanecarboxamide with brominated intermediates under Pd-catalyzed conditions may improve yield .
- Purification : Recrystallize from ethyl acetate/ethanol mixtures (3:2 ratio) to obtain single crystals for structural validation .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Q. What analytical methods are critical for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Determine thermal stability by tracking mass loss at elevated temperatures (e.g., decomposition above 200°C) .
Advanced Research Questions
Q. How can researchers address polymorphism or pseudopolymorphism in crystallographic studies of this compound?
Methodological Answer:
- Crystallization Screening : Test solvents with varying polarities (e.g., DMSO, methanol) to isolate polymorphs. For example, bulky substituents on the phenyl ring may induce different packing motifs .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain stability differences between polymorphs .
Q. What strategies resolve contradictory bioactivity data in target-binding studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to distinguish nonspecific interactions (e.g., KD values < 1 μM suggest high affinity) .
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model binding poses in protein active sites. Validate with mutagenesis studies .
Q. How can hydrogen-bonding patterns in crystal structures inform drug design?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s notation to classify hydrogen bonds (e.g., chains or rings) and predict supramolecular assembly .
- Energy Frameworks (MERCURY) : Visualize interaction networks to prioritize substituents that enhance lattice stability .
Q. What computational approaches predict metabolic stability or toxicity?
Methodological Answer:
Q. How should crystallographic data discrepancies (e.g., twinning, disorder) be managed during refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
